6-methoxy-1,7-naphthyridin-4(1H)-one 6-methoxy-1,7-naphthyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 952059-64-2
VCID: VC2834293
InChI: InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12)
SMILES: COC1=NC=C2C(=C1)C(=O)C=CN2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

6-methoxy-1,7-naphthyridin-4(1H)-one

CAS No.: 952059-64-2

Cat. No.: VC2834293

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-1,7-naphthyridin-4(1H)-one - 952059-64-2

Specification

CAS No. 952059-64-2
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 6-methoxy-1H-1,7-naphthyridin-4-one
Standard InChI InChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12)
Standard InChI Key IZNOIEBRRPDYSG-UHFFFAOYSA-N
SMILES COC1=NC=C2C(=C1)C(=O)C=CN2
Canonical SMILES COC1=NC=C2C(=C1)C(=O)C=CN2

Introduction

Chemical Structure and Properties

6-methoxy-1,7-naphthyridin-4(1H)-one possesses a distinctive molecular structure that influences its chemical behavior and potential applications. The compound's core consists of a naphthyridine ring system with strategically positioned nitrogen atoms that affect its electronic distribution and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups creates an interesting electronic profile that contributes to its chemical versatility.

Molecular Identification and Physical Properties

The compound is uniquely identified through various chemical descriptors and exhibits specific physical properties as outlined in Table 1.

PropertyValue
IUPAC Name6-methoxy-1H-1,7-naphthyridin-4-one
CAS Number952059-64-2
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
InChIInChI=1S/C9H8N2O2/c1-13-9-4-6-7(5-11-9)10-3-2-8(6)12/h2-5H,1H3,(H,10,12)
InChIKeyIZNOIEBRRPDYSG-UHFFFAOYSA-N
Canonical SMILESCOC1=NC=C2C(=C1)C(=O)C=CN2

The compound's structure features a bicyclic system with a methoxy substituent that increases electron density at the 6-position, while the carbonyl group at position 4 creates an electron-withdrawing effect. This electronic arrangement influences its reactivity patterns and potential interactions with biological targets.

Chemical Reactivity

The structural features of 6-methoxy-1,7-naphthyridin-4(1H)-one enable various chemical transformations that can be exploited for derivatization and functional group modifications.

Oxidation Reactions

The methoxy group at position 6 can undergo oxidation reactions to form a hydroxyl group. This transformation typically requires oxidizing agents such as potassium permanganate or chromium trioxide under appropriate conditions. The resulting hydroxyl derivative would exhibit different hydrogen bonding capabilities and altered electronic properties.

Reduction Reactions

The keto group at position 4 represents a prime site for reduction chemistry. Treatment with reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl to a hydroxyl group. This structural modification significantly alters the compound's three-dimensional arrangement and potential interactions with biological targets.

Substitution Reactions

The methoxy group can serve as a leaving group under specific conditions, enabling nucleophilic substitution reactions. Various nucleophiles can replace the methoxy group to create derivatives with modified properties. Additionally, the N-H position provides another site for potential functionalization through alkylation or acylation reactions.

Comparison with Similar Compounds

Comparing 6-methoxy-1,7-naphthyridin-4(1H)-one with structurally related compounds provides valuable insights into how subtle structural variations affect chemical and biological properties.

Structural Analogs and Isomers

Table 2 presents a comparison between 6-methoxy-1,7-naphthyridin-4(1H)-one and related naphthyridine derivatives, highlighting key structural differences.

CompoundMolecular FormulaKey Structural FeaturesNotable Differences
6-methoxy-1,7-naphthyridin-4(1H)-oneC9H8N2O2N atoms at positions 1,7; methoxy at position 6; carbonyl at position 4Reference compound
6-Methoxy-1,5-naphthyridin-4-amineC9H9N3ON atoms at positions 1,5; methoxy at position 6; amino at position 4Different nitrogen arrangement; amino instead of carbonyl
6-Methoxy-1,5-naphthyridin-2(1H)-oneC9H8N2O2N atoms at positions 1,5; methoxy at position 6; carbonyl at position 2Different nitrogen arrangement; carbonyl at position 2
7-Methyl-2-(2-furyl)-1,8-naphthyridine-4(1H)-oneC13H10N2O2N atoms at positions 1,8; methyl at position 7; furyl at position 2; carbonyl at position 4Different substitution pattern; additional heterocyclic substituent
2-(3-Methoxyphenyl)-6-methyl-1H-1,8-naphthyridin-4-oneC16H14N2O2N atoms at positions 1,8; methoxyphenyl at position 2; methyl at position 6; carbonyl at position 4More complex substitution pattern with aromatic substituent

Structure-Activity Relationships

The positioning of nitrogen atoms in the naphthyridine core significantly influences electronic distribution and potential biological activities . The 1,7-naphthyridine arrangement in 6-methoxy-1,7-naphthyridin-4(1H)-one creates a distinct electronic profile compared to its 1,5- or 1,8-isomers. Additionally, the nature and position of substituents (methoxy, carbonyl, etc.) further modulate reactivity patterns and interactions with biological targets.

Future Research Directions

Current knowledge about 6-methoxy-1,7-naphthyridin-4(1H)-one suggests several promising avenues for future investigation.

Synthetic Methodology Development

Further research could focus on developing efficient, scalable synthetic routes specifically tailored for 6-methoxy-1,7-naphthyridin-4(1H)-one. Optimization of reaction conditions, exploration of alternative precursors, and investigation of catalytic methods could enhance synthetic accessibility.

Comprehensive Biological Evaluation

Systematic biological screening of 6-methoxy-1,7-naphthyridin-4(1H)-one against various targets would provide valuable information about its pharmacological profile. Based on activities observed in related naphthyridines, testing could focus on antimicrobial, anticancer, and neurological applications.

Structure Modification Studies

The development of libraries of 6-methoxy-1,7-naphthyridin-4(1H)-one derivatives through strategic modification of substituents could yield compounds with enhanced properties. Structure-activity relationship studies would help identify optimal substitution patterns for specific applications.

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